Benzothiazole, 2-(2-nitrophenyl)-
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Overview
Description
2-(2-nitrophenyl)-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The presence of the nitro group on the phenyl ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-nitrophenyl)-1,3-benzothiazole typically involves the condensation of 2-nitroaniline with 2-mercaptobenzothiazole. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the formation of the benzothiazole ring .
Industrial Production Methods
While specific industrial production methods for 2-(2-nitrophenyl)-1,3-benzothiazole are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The choice of solvents, catalysts, and reaction conditions may vary to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-nitrophenyl)-1,3-benzothiazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Reduction: 2-(2-aminophenyl)-1,3-benzothiazole.
Substitution: Various halogenated derivatives.
Oxidation: Sulfoxides and sulfones of 2-(2-nitrophenyl)-1,3-benzothiazole.
Scientific Research Applications
2-(2-nitrophenyl)-1,3-benzothiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential anticancer properties and as a probe in biochemical assays.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 2-(2-nitrophenyl)-1,3-benzothiazole varies depending on its application:
Antimicrobial Activity: The compound may interfere with bacterial cell wall synthesis or disrupt membrane integrity.
Anticancer Activity: It may induce apoptosis in cancer cells by interacting with specific molecular targets and pathways, such as inhibiting topoisomerase enzymes or modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-nitrophenyl)-1H-benzimidazole: Similar in structure but contains an imidazole ring instead of a thiazole ring.
2-nitrobenzyl alcohol: Contains a nitro group on the benzene ring but lacks the heterocyclic thiazole structure.
2-nitrophenyl isothiocyanate: Contains a nitro group and an isothiocyanate functional group instead of the benzothiazole ring
Uniqueness
2-(2-nitrophenyl)-1,3-benzothiazole is unique due to the presence of both the nitro group and the benzothiazole ring, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
6269-45-0 |
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Molecular Formula |
C13H8N2O2S |
Molecular Weight |
256.28 g/mol |
IUPAC Name |
2-(2-nitrophenyl)-1,3-benzothiazole |
InChI |
InChI=1S/C13H8N2O2S/c16-15(17)11-7-3-1-5-9(11)13-14-10-6-2-4-8-12(10)18-13/h1-8H |
InChI Key |
SFJCNIFMWRMVCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)[N+](=O)[O-] |
Origin of Product |
United States |
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